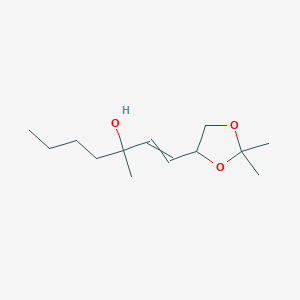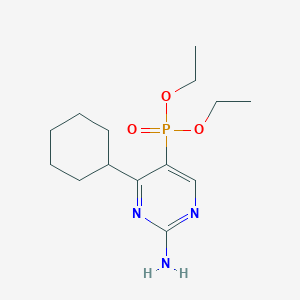
Diethyl (4-azidobutyl)boronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-azidobutyl)boronate is an organoboron compound that features a boron atom bonded to a diethyl group and a 4-azidobutyl group. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The azido group in this compound adds an additional layer of reactivity, making it a valuable intermediate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-azidobutyl)boronate typically involves the reaction of diethylborane with 4-azidobutyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron center. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium or nickel complexes to facilitate the formation of the boronate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the presence of the azido group, which can be explosive under certain conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (4-azidobutyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids or borates.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Boronic acids or borates.
Reduction: 4-aminobutyl derivatives.
Substitution: Various functionalized boronates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-azidobutyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions and click chemistry.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through bioorthogonal reactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity.
Wirkmechanismus
The mechanism of action of Diethyl (4-azidobutyl)boronate involves the interaction of the boron center with various nucleophiles and electrophiles. The boron atom, being electron-deficient, acts as a Lewis acid, facilitating the formation of new bonds. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in medicinal chemistry and materials science.
Vergleich Mit ähnlichen Verbindungen
Diethylborane: Lacks the azido group, making it less reactive in certain transformations.
4-Azidobutylboronic Acid: Contains a boronic acid group instead of a boronate ester, leading to different reactivity and applications.
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the azido functionality.
Uniqueness: Diethyl (4-azidobutyl)boronate is unique due to the presence of both the boronate ester and the azido group. This combination allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex molecules and advanced materials.
Eigenschaften
CAS-Nummer |
120986-87-0 |
|---|---|
Molekularformel |
C8H18BN3O2 |
Molekulargewicht |
199.06 g/mol |
IUPAC-Name |
4-azidobutyl(diethoxy)borane |
InChI |
InChI=1S/C8H18BN3O2/c1-3-13-9(14-4-2)7-5-6-8-11-12-10/h3-8H2,1-2H3 |
InChI-Schlüssel |
LXRUWNALMWQPHI-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCCN=[N+]=[N-])(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


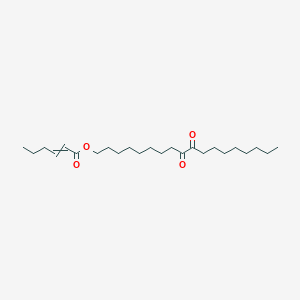
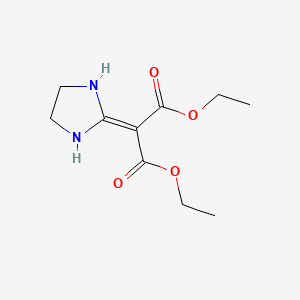
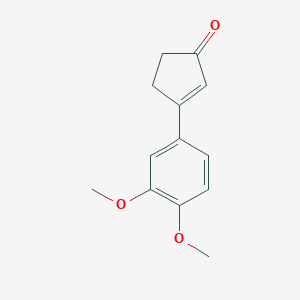


![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
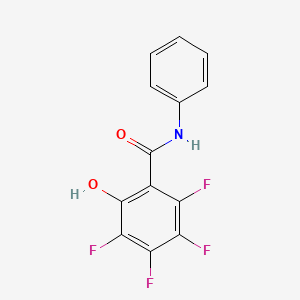
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)

![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)

